1,3-Dimethyl-7-(2-methylpropyl)-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione
Description
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Properties
IUPAC Name |
1,3-dimethyl-7-(2-methylpropyl)-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6O2/c1-16(2)14-28-18(23-20-19(28)21(29)25(4)22(30)24(20)3)15-26-10-12-27(13-11-26)17-8-6-5-7-9-17/h5-9,16H,10-15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWVDMQQQEXTUEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1,3-Dimethyl-7-(2-methylpropyl)-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione, a purine derivative with a complex molecular structure, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique combination of methyl and phenylpiperazine groups, which may influence its interaction with various biological targets.
The chemical formula of the compound is with a molecular weight of 494.7 g/mol. The structure includes a purine base modified with dimethyl and piperazine moieties, which are known to enhance biological activity through various mechanisms.
| Property | Value |
|---|---|
| Molecular Formula | C28H42N6O2 |
| Molecular Weight | 494.7 g/mol |
| CAS Number | 877818-21-8 |
This compound exhibits its biological activity primarily through modulation of neurotransmitter systems and inhibition of specific enzymes. The presence of the piperazine ring suggests potential interactions with serotonin and dopamine receptors, which are critical in the treatment of psychiatric disorders.
Enzyme Inhibition
Research indicates that compounds within this class can act as inhibitors of xanthine oxidoreductase (XOR), an enzyme involved in uric acid production. Inhibition of XOR is beneficial in managing conditions like gout and hyperuricemia by reducing uric acid levels and associated oxidative stress .
Antioxidant Properties
The compound demonstrates significant antioxidant activity by scavenging free radicals and reducing oxidative stress. This property is crucial in preventing cellular damage in various diseases, including cardiovascular conditions .
Neuropharmacological Effects
Studies have shown that derivatives similar to this compound can exhibit anxiolytic and antidepressant-like effects in animal models. These effects are likely mediated through interactions with serotonin receptors, particularly the 5-HT1A receptor .
Case Studies
- XOR Inhibition in Hyperuricemia : A study highlighted the effectiveness of similar purine derivatives in reducing serum uric acid levels in patients with hyperuricemia. The inhibition of XOR led to improved endothelial function and reduced oxidative stress markers .
- Neuropharmacological Assessment : Animal studies assessing the anxiolytic effects of related compounds found that administration resulted in decreased anxiety-like behaviors, suggesting potential therapeutic applications for anxiety disorders .
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